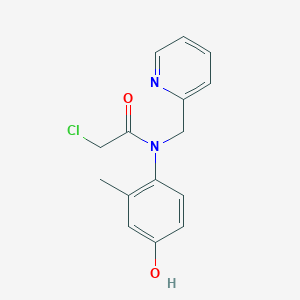

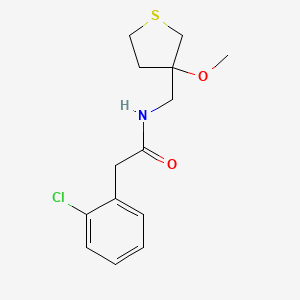

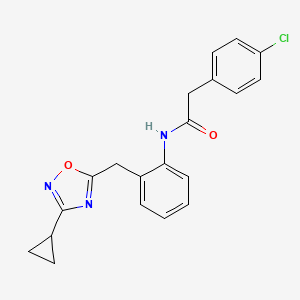

1,5-dimethyl-1H-indole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Dual Chemosensor Development

A novel compound closely related to 1,5-dimethyl-1H-indole-2-carbohydrazide, specifically N,N',N'-tetraacetyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, has been synthesized for the selective recognition of Fe3+ and Cu2+ ions. This compound demonstrates selective colorimetric and fluorescence sensing abilities towards these ions, highlighting its potential as a dual chemosensor. The study showcases the compound's ability to detect these ions over others, offering applications in environmental monitoring and analytical chemistry (Şenkuytu et al., 2019).

Antioxidant and Acetylcholinesterase Inhibition

Another study focused on the synthesis of indole-2-carbohydrazides and their derivatives, demonstrating significant antioxidant properties and acetylcholinesterase inhibition. These compounds, including variations of the 1,5-dimethyl-1H-indole-2-carbohydrazide structure, showed promising results in various antioxidant assays and enzyme inhibition tests. This research highlights the potential therapeutic applications of such compounds in treating diseases associated with oxidative stress and acetylcholinesterase activity, such as Alzheimer's disease (Bingul et al., 2019).

Crystal Structure Analysis

The study of the crystal structure of related indole carbohydrazide compounds provides insight into their molecular configurations and potential interactions in complex systems. For instance, the analysis of (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate reveals how the indole ring interacts with other molecular components, offering valuable information for the design of new compounds with specific properties (Errossafi et al., 2015).

Antimicrobial Activity

Compounds based on the indole carbohydrazide structure have been evaluated for their antimicrobial activity, with some showing potent effects against various microbial strains. This suggests their potential application in developing new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria (Rajur et al., 1989).

α-Amylase Inhibition

Indole carbohydrazide derivatives have been synthesized and assessed for their α-amylase inhibitory potential, indicating possible applications in managing diabetes by controlling blood sugar levels. Some analogs demonstrated potent inhibition comparable to standard drugs, suggesting their potential as therapeutic agents (Noreen et al., 2017).

Mechanism of Action

Target of Action

1,5-Dimethyl-1H-indole-2-carbohydrazide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

1,5-dimethylindole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-3-4-9-8(5-7)6-10(14(9)2)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFZCOWSYPJOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-1H-indole-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2912754.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912755.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)

![{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2912757.png)

![6-[[4-(2,5-dimethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2912762.png)

![7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether](/img/structure/B2912763.png)